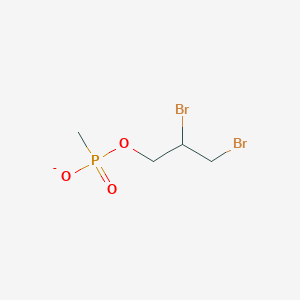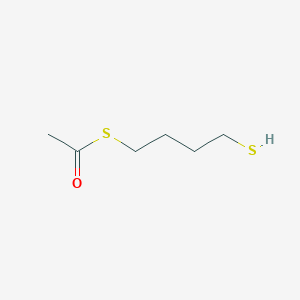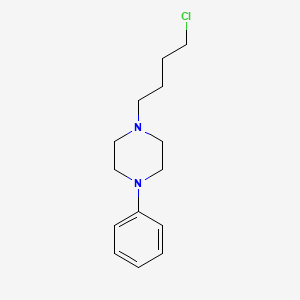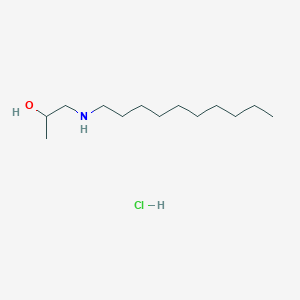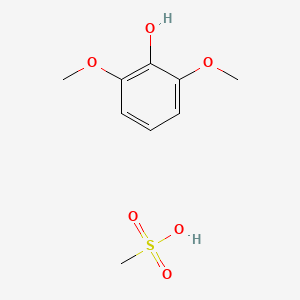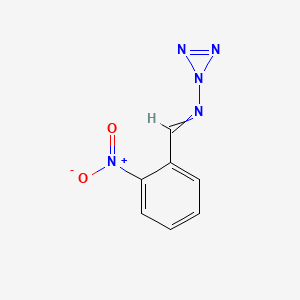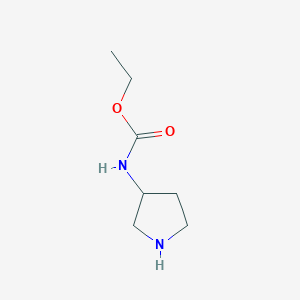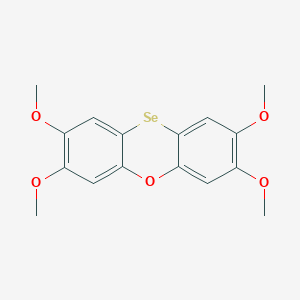
2,3,7,8-Tetramethoxyphenoxaselenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7,8-Tetramethoxyphenoxaselenine is a chemical compound known for its unique structure and properties It belongs to the class of organoselenium compounds, which are characterized by the presence of selenium atoms within their molecular framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetramethoxyphenoxaselenine typically involves the reaction of phenolic compounds with selenium reagents under controlled conditions. One common method includes the use of selenating agents such as selenium dioxide (SeO2) or selenium tetrachloride (SeCl4) in the presence of methoxy-substituted phenols. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions: 2,3,7,8-Tetramethoxyphenoxaselenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of selenide compounds.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acetic acid (CH3COOH) as a solvent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and ethanol (C2H5OH) as a solvent.
Substitution: Alkyl halides (e.g., methyl iodide, CH3I), acyl chlorides (e.g., acetyl chloride, CH3COCl), and anhydrous conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenide compounds.
Substitution: Alkylated or acylated derivatives of this compound.
科学研究应用
2,3,7,8-Tetramethoxyphenoxaselenine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound has been studied for its potential antioxidant properties, which may help in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases related to oxidative damage, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.
作用机制
The mechanism of action of 2,3,7,8-Tetramethoxyphenoxaselenine involves its interaction with molecular targets and pathways within cells. The compound is known to exert its effects through the following mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress by donating electrons to neutralize free radicals.
Enzyme Modulation: The compound can modulate the activity of enzymes involved in redox reactions, such as glutathione peroxidase and thioredoxin reductase.
Signal Transduction: It influences cellular signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell survival and inflammation.
相似化合物的比较
2,3,7,8-Tetramethoxyphenoxaselenine can be compared with other similar organoselenium compounds, such as:
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant defense.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological functions.
Diphenyl diselenide: A simple organoselenium compound with notable antioxidant and anti-inflammatory properties.
Uniqueness: this compound stands out due to its specific methoxy substitutions, which enhance its solubility and reactivity compared to other organoselenium compounds. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
117402-61-6 |
|---|---|
分子式 |
C16H16O5Se |
分子量 |
367.3 g/mol |
IUPAC 名称 |
2,3,7,8-tetramethoxyphenoxaselenine |
InChI |
InChI=1S/C16H16O5Se/c1-17-9-5-13-15(7-11(9)19-3)22-16-8-12(20-4)10(18-2)6-14(16)21-13/h5-8H,1-4H3 |
InChI 键 |
RXIGRCZRVBGFKD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=C(C=C3[Se]2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


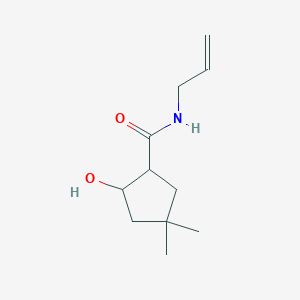

![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
